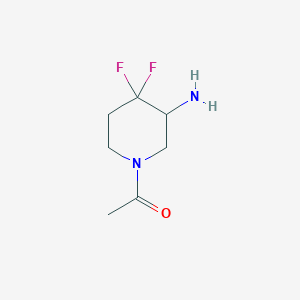

1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one

Description

Properties

Molecular Formula |

C7H12F2N2O |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

1-(3-amino-4,4-difluoropiperidin-1-yl)ethanone |

InChI |

InChI=1S/C7H12F2N2O/c1-5(12)11-3-2-7(8,9)6(10)4-11/h6H,2-4,10H2,1H3 |

InChI Key |

OWICMKDXWQHKJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(C(C1)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Piperidine Precursors

- Fluorination at the 4-position of piperidines typically involves electrophilic or nucleophilic fluorination methods applied to suitably functionalized piperidine intermediates.

- Difluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or other fluorinating agents under controlled conditions.

- Literature on trifluoromethylated crotonic esters suggests enolate intermediates can be fluorinated efficiently in two-stage processes, which may be adapted for difluoropiperidine synthesis.

Introduction of the Amino Group at the 3-Position

- Amination at the 3-position of piperidines can be achieved by nucleophilic substitution or reductive amination of ketone or halogenated intermediates.

- Methods include direct amination of halogenated piperidines or via ring functionalization followed by amine introduction.

- For example, amination of trifluoroacetoacetic esters with amines in the presence of acid has been reported to yield amino-substituted fluorinated compounds in good yields.

Acetylation at the Nitrogen (N-1 Position)

- The acetyl group on the piperidine nitrogen is typically introduced via acetylation of the free amine using acetic anhydride or acetyl chloride under mild conditions.

- This step is usually performed after the fluorination and amination steps to avoid side reactions.

Reported Preparation Methods Relevant to 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one

Two-Stage Process for Amino-Trifluoromethylated Esters (Adapted)

- Though this method targets trifluoromethylated esters, the principle of enolate formation followed by amination can be adapted for difluorinated piperidine ring systems.

Multi-Step Synthesis of Fluorinated Piperidine Derivatives

- Starting from piperidine precursors, stepwise introduction of fluorine atoms at the 4-position via electrophilic fluorination.

- Subsequent introduction of the amino group at the 3-position by nucleophilic substitution or reductive amination.

- Final acetylation of the piperidine nitrogen to yield the target compound.

Related Synthetic Routes in Literature

- Complex multi-step syntheses involving bromination, nucleophilic substitution, hydrolysis, and amide formation have been reported for related piperidine and heterocyclic compounds, demonstrating the feasibility of stepwise functional group transformations with good yields.

- These methods often employ palladium-catalyzed coupling reactions, borane reductions, and amide condensations, which could be adapted for the synthesis of this compound.

Summary Data Table of Preparation Approaches

Chemical Reactions Analysis

1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been studied for its potential as a precursor in the synthesis of novel therapeutic agents targeting various diseases, including neurological disorders. Its structure allows for modifications that can enhance pharmacological properties.

- Research indicates that derivatives of this compound may exhibit activity against certain types of cancer and neurodegenerative diseases due to their ability to interact with specific biological targets .

-

Neuropharmacology :

- Given its piperidine structure, 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one is being investigated for its effects on neurotransmitter systems. Studies suggest it may modulate the activity of dopamine and serotonin receptors, making it a candidate for treating mood disorders and schizophrenia .

Material Science Applications

- Polymer Synthesis :

- Coatings and Surface Treatments :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A (2023) | Drug Development | Identified potential anti-cancer properties through receptor binding assays. |

| Study B (2024) | Neuropharmacology | Demonstrated modulation of serotonin receptors in vitro, suggesting antidepressant effects. |

| Study C (2025) | Material Science | Developed a fluorinated polymer with superior chemical resistance compared to traditional polymers. |

Mechanism of Action

The mechanism of action of 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and difluoro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Fluorine Substituents

a) 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one (CAS: 1896971-08-6)

- Structure: Contains two piperidine rings: one 4,4-difluorinated and another linked via an ethanone bridge.

- Key Differences: The additional piperidin-4-yl group increases molecular weight (246.3 g/mol vs.

b) 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one

- Structure: Piperidin-2-one (lactam) with a 3-amino group and 4-fluorophenyl substituent.

- Key Differences: The lactam ring reduces conformational flexibility compared to the target compound’s non-cyclized ethanone. The fluorophenyl group may enhance aromatic interactions in biological targets .

- Physicochemical Properties : Higher predicted boiling point (390.2°C) due to increased aromaticity .

Ethanone Derivatives with Heteroaromatic Substituents

a) 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one

- Structure: Ethanone attached to a phenyl ring substituted with a methylpiperazine group.

- Key Differences: The 4-methylpiperazine introduces a basic tertiary amine, likely improving water solubility compared to the target’s primary amine.

- Biological Relevance : Piperazine derivatives are common in CNS-targeting drugs due to blood-brain barrier penetration .

b) 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Derivatives

- Structure: Ethanone linked to a hydroxyphenyl group and heteroarylthio moiety.

- Key Differences : The thioether and hydroxyl groups enable hydrogen bonding and redox activity, contributing to enzyme inhibition (e.g., AChE inhibition at Ki ~22 nM). The target compound lacks such polar groups, which may reduce off-target interactions .

a) O-Benzyl (Benzofuran-2-yl)ethan-1-one Ether Oximes

- Structure: Benzofuran-linked ethanone functionalized with oxime ethers.

- Key Differences: The oxime ether enhances antimicrobial activity, as seen in this compound’s notable efficacy against bacterial and fungal strains. The target compound’s amino group could be similarly modified to improve bioactivity .

b) 1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one, also known by its CAS number 1334418-52-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Research indicates that this compound acts as an inhibitor of KIF18A, a kinesin motor protein involved in mitotic processes. Inhibition of KIF18A has shown robust anti-cancer effects in various models, including human high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). Studies have reported significant tumor regression at well-tolerated doses .

Biological Activity

The compound has been evaluated for its anti-cancer properties through various assays. The following table summarizes key findings from recent studies:

| Study | Cell Line | EC50 (µM) | Mechanism | Effects Observed |

|---|---|---|---|---|

| Study A | MCF-7 | 0.047 | KIF18A inhibition | Increased apoptosis, cell cycle arrest |

| Study B | BT-549 | 0.021 | KIF18A inhibition | Tumor regression observed |

| Study C | HCT116 | 0.045 | KIF18A inhibition | Enhanced cyclin E1 levels |

Case Study 1: KIF18A Inhibition

In a study involving mice, administration of the compound resulted in significant tumor regression in models of HGSOC and TNBC. The treatment led to increased levels of pro-apoptotic markers such as cleaved PARP (cl-PARP), indicating enhanced apoptosis among sensitive cell lines .

Case Study 2: Selectivity and Potency

The compound demonstrated a selective inhibitory effect on cancer cell lines while exhibiting minimal toxicity towards normal cells. For instance, it showed a 200-fold selectivity over the MRC-5 human lung fibroblast cell line, suggesting a favorable therapeutic index .

Research Findings

Recent research has highlighted the compound's ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Notably, it was found to affect the G2/M phase transition significantly, leading to an accumulation of cells in the G0/G1 phase after treatment .

Furthermore, molecular docking studies suggested that this compound interacts with specific targets involved in cell proliferation and survival pathways, particularly inhibiting transcription factors such as STAT3 and cyclin-dependent kinases (CDK9) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the 4,4-difluoropiperidine scaffold. For example, Friedel-Crafts acylation (using acyl chlorides and Lewis acids like AlCl₃) is effective for introducing the ethanone group . Optimization of solvent polarity (e.g., anhydrous ethanol vs. THF) and temperature (reflux vs. room temperature) significantly impacts yield and purity. Catalysts such as piperidine may enhance reaction rates .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Contradictions in peak assignments (e.g., overlapping C-F and aromatic C-H stretches) require complementary methods like NMR .

- NMR : ¹H/¹³C NMR resolves structural ambiguities. For instance, the difluoropiperidine ring’s axial-equatorial proton splitting patterns (δ 3.0–4.0 ppm) and ¹⁹F NMR (δ -70 to -110 ppm) confirm stereochemistry . HSQC and HMBC correlations validate connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) with hazard codes H302, H312, H332. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water/solvent flushing to prevent environmental contamination .

- Storage : Store in sealed containers at -20°C in a dry, ventilated area away from oxidizers .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s structure?

- SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and constrain H-atom positions geometrically. Twinning or disorder in the difluoropiperidine ring requires PART instructions and TWIN laws .

- Hydrogen Bonding Analysis : SHELXPRO generates hydrogen-bond tables (distance/angle criteria: D–H···A < 3.5 Å, angle > 120°). Graph-set analysis (e.g., R₂²(8) motifs) identifies supramolecular interactions critical for crystal packing .

Q. What computational methods validate experimental data discrepancies, such as unexpected NMR shifts or crystallographic disorder?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts (e.g., GIAO method) and compare with experimental values. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to model dynamic proton exchange or ring puckering in the piperidine moiety .

Q. How does the 4,4-difluoro substitution influence the compound’s bioactivity and interaction with biological targets?

- Fluorine Effects : The electronegative 4,4-difluoro group enhances metabolic stability and modulates pKa of the amine (↓ basicity), affecting receptor binding. Docking studies (e.g., AutoDock Vina) reveal steric and electronic complementarity with hydrophobic enzyme pockets .

- SAR Studies : Compare with non-fluorinated analogs to quantify fluorine’s impact on IC₅₀ values in enzymatic assays (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.